6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid
Overview
Description
The compound “6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid” is a complex organic molecule. It contains a 2,4-dimethoxyphenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with two methoxy groups (OCH3) attached at the 2nd and 4th positions. This group is attached to a 6-oxohexanoic acid, which is a six-carbon chain with a carboxylic acid group (COOH) at one end and a ketone group (C=O) at the other .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The phenyl ring and methoxy groups might participate in electrophilic aromatic substitution reactions, while the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it somewhat soluble in water, while the nonpolar phenyl ring and methoxy groups could make it soluble in nonpolar solvents .Scientific Research Applications
Antioxidant Activity Evaluation
Recent studies on chromone compounds, which share structural similarities with 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid, have highlighted their significant antiradical activities and potential as antioxidants. These compounds, including various chromonyl-2,4-thiazolidinediones, imidazolidinediones, and thioxoimidazolidine-4-ones, have been evaluated for their ability to scavenge free radicals such as superoxide anion, hydroxyl radicals, and DPPH free radicals. The high activity in inhibiting radical formation and their potential reduction capabilities suggest that this compound could also possess noteworthy antioxidant properties, which could be beneficial in protecting against oxidative stress in biological systems (Kładna et al., 2014).
Catalytic and Synthetic Applications
The catalytic and synthetic applications of this compound may draw parallels from the use of similar compounds in organic synthesis. For example, 5-Hydroxymethylfurfural (5-HMF), a biomass-derived platform chemical, has been extensively studied for its role in fine chemical synthesis due to its versatile functional groups. This suggests that this compound could serve as a valuable building block in the synthesis of fine chemicals, leveraging its unique structure for the preparation of various industrially important compounds. The potential for novel synthetic routes incorporating renewable carbon sources into target molecules further underscores its significance in sustainable chemistry practices (Fan et al., 2019).
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended applications. If it shows promising properties for a particular application, such as a pharmaceutical drug, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-6-oxohexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-18-10-7-8-11(13(9-10)19-2)12(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVKMTJLPHMKTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCCCC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645465 | |
Record name | 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-37-5 | |
Record name | 2,4-Dimethoxy-ε-oxobenzenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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